molecular formula C21H17BrN6O2 B2507434 1-[(4-bromo-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)methyl]-4-(4-methoxyphenyl)-1H-1,2,3-triazole-5-carbonitrile CAS No. 1024251-40-8

1-[(4-bromo-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)methyl]-4-(4-methoxyphenyl)-1H-1,2,3-triazole-5-carbonitrile

Cat. No. B2507434
CAS RN: 1024251-40-8
M. Wt: 465.311
InChI Key: GUOWHEOIIUAEDR-UHFFFAOYSA-N
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Description

The compound "1-[(4-bromo-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)methyl]-4-(4-methoxyphenyl)-1H-1,2,3-triazole-5-carbonitrile" is a complex molecule that likely exhibits a range of biological activities due to the presence of multiple pharmacophoric features such as the pyrazole, triazole, and carbonitrile groups. These structural motifs are commonly found in compounds with antimicrobial and antioxidant properties, as evidenced by the research on similar molecules .

Synthesis Analysis

The synthesis of related triazole and pyrazole derivatives typically involves multi-step reactions starting with simple precursors. For instance, triazenes can be synthesized via a coupling reaction between aminopyrazoles and aryl diazonium chlorides, yielding moderate yields and characterized by spectroscopic methods . Similarly, pyrazole derivatives can be synthesized through a series of reactions starting from hydrazides, Schiff's bases, and cyanoacetate, followed by N-methylation and further functionalization . These methods demonstrate the versatility and adaptability of synthetic routes to obtain a variety of related compounds.

Molecular Structure Analysis

The molecular structure of such compounds is often confirmed using spectroscopic techniques like IR, NMR, and mass spectrometry, as well as X-ray crystallography . These analyses provide detailed information about the functional groups present, the molecular conformation, and the overall three-dimensional arrangement of the atoms within the molecule.

Chemical Reactions Analysis

Compounds containing triazole and pyrazole rings can participate in various chemical reactions. For example, triazoles can be oxidized under mild conditions to form pyrazoles . The reactivity of these compounds is influenced by the substituents attached to the core rings, which can affect the electron density and thus the chemical behavior of the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are closely related to their molecular structure. The presence of multiple heterocyclic rings and functional groups like carbonitriles contributes to their potential biological activity. These compounds often exhibit good solubility in organic solvents and may show a range of antimicrobial and antioxidant activities . Theoretical studies, including density functional theory (DFT), can provide insights into the stability of these molecules and the intermolecular forces that govern their solid-state assembly .

Scientific Research Applications

Antimicrobial Activities

Recent studies have synthesized and evaluated compounds structurally related to 1-[(4-bromo-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)methyl]-4-(4-methoxyphenyl)-1H-1,2,3-triazole-5-carbonitrile for antimicrobial activities. Al‐Azmi and Mahmoud (2020) synthesized novel derivatives showing effective antimicrobial properties, indicating potential applications in combating bacterial infections (Al‐Azmi & Mahmoud, 2020). Similarly, Bassyouni et al. (2012) explored compounds with similar structures for their antioxidant and antimicrobial activities, suggesting potential in the treatment of various infections (Bassyouni et al., 2012).

Optoelectronic Applications

El-Menyawy, Zedan, and Nawar (2019) investigated the thermal stability and optical properties of pyrazolo[4,3-b] pyridine derivatives, highlighting their potential use in optoelectronic devices (El-Menyawy et al., 2019). This research suggests that compounds structurally related to the query chemical may have applications in the development of electronic components.

Corrosion Inhibition

Yadav et al. (2016) studied pyranopyrazole derivatives, closely related to the chemical , for their effectiveness as corrosion inhibitors in certain solutions. Their findings indicate the potential of such compounds in protecting metals from corrosion, a crucial aspect in industrial applications (Yadav et al., 2016).

Anti-inflammatory Properties

Fahmy et al. (2012) synthesized heterocyclic derivatives structurally similar to the query compound, showing significant anti-inflammatory activities. This suggests possible uses in the development of new anti-inflammatory drugs (Fahmy et al., 2012).

properties

IUPAC Name

3-[(4-bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methyl]-5-(4-methoxyphenyl)triazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrN6O2/c1-26-18(19(22)21(29)28(26)15-6-4-3-5-7-15)13-27-17(12-23)20(24-25-27)14-8-10-16(30-2)11-9-14/h3-11H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUOWHEOIIUAEDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=O)N1C2=CC=CC=C2)Br)CN3C(=C(N=N3)C4=CC=C(C=C4)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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